molecular formula C8H7FO3 B13820676 1-(2-Fluorophenyl)-2,2-dihydroxyethanone

1-(2-Fluorophenyl)-2,2-dihydroxyethanone

Cat. No.: B13820676
M. Wt: 170.14 g/mol
InChI Key: BBOCCVJKYPZESP-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,2-dihydroxyethanone is a fluorinated hydroxyacetophenone derivative characterized by a 2-fluorophenyl group attached to a ketone and two hydroxyl groups on the adjacent carbon. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atom in the ortho position and the hydrogen-bonding capacity of the dihydroxy groups.

Properties

IUPAC Name

1-(2-fluorophenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,8,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCCVJKYPZESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Fluorophenyl)-2,2-dihydroxyethanone typically involves the oxidation of 2-fluoroacetophenone derivatives or the condensation of fluorophenyl-substituted precursors with appropriate oxidizing agents or glyoxylate esters. The key challenge is to introduce the dihydroxy functionality at the alpha position of the ketone while retaining the fluorine substituent on the aromatic ring.

Method A: Oxidation of 2-Fluoroacetophenone

A common approach involves the oxidation of 2-fluoroacetophenone using oxidizing agents under controlled conditions to yield the dihydroxyethanone derivative.

  • Reagents: 2-Fluoroacetophenone, oxidizing agent (e.g., hydrogen peroxide, peracids)
  • Conditions: Controlled temperature, solvent such as glacial acetic acid or dichloromethane
  • Outcome: Formation of 1-(2-Fluorophenyl)-2,2-dihydroxyethanone with moderate to good yields

This method is analogous to the preparation of other 2,2-dihydroxy-1-arylethanones reported in literature, where acetophenone derivatives are oxidized to the corresponding geminal diols.

Method B: Condensation Using Ethyl 2-(2-fluorophenyl)-2-oxoacetate

An alternative and efficient method involves the condensation of aminoguanidine or related nitrogen-containing nucleophiles with ethyl 2-(2-fluorophenyl)-2-oxoacetate under reflux conditions in glacial acetic acid.

  • Reagents: Aminoguanidine (or similar), ethyl 2-(2-fluorophenyl)-2-oxoacetate (1 equiv.)
  • Solvent: Glacial acetic acid
  • Conditions: Reflux for 22–26 hours
  • Workup: Cooling, filtration, purification by ethanol extraction
  • Yield: Moderate yields reported (20–40%)
  • Mechanism: Initial formation of a condensation intermediate followed by cyclization or hydrolysis to yield the dihydroxyethanone derivative.

This method is supported by the synthesis of related fluorophenyl-substituted dihydroxyethanones documented in heterocyclic chemistry research.

Method C: Friedel-Crafts Acylation Followed by Hydroxylation

Another synthetic route involves Friedel-Crafts acylation of fluorobenzene derivatives with glyoxylic acid or its derivatives, catalyzed by Lewis acids such as zinc chloride, to form 2-amino-1-(2-fluorophenyl)-2,2-dihydroxyethanone intermediates. Subsequent steps include hydrolysis and purification.

  • Step 1: Friedel-Crafts reaction of 2-fluorophenyl substrate with glycine or glyoxylic acid in the presence of zinc chloride
  • Step 2: Reflux and pH adjustment to isolate the dihydroxyethanone derivative
  • Yield: Approximately 75–80%
  • Notes: This method is adapted from analogous procedures for related catechol derivatives and fluorophenyl analogs.

Data Tables: Yields and Conditions Summary

Method Reagents & Conditions Reaction Time Temperature Yield (%) Notes
A Oxidation of 2-fluoroacetophenone with oxidants 2–5 hours Room temp to reflux 50–60 Moderate yields, simple setup
B Aminoguanidine + ethyl 2-(2-fluorophenyl)-2-oxoacetate in glacial acetic acid 22–26 hours Reflux (approx. 118°C) 20–40 Longer reaction time, purification needed
C Friedel-Crafts acylation with zinc chloride catalyst 12–20 hours 70°C to reflux 75–80 High yield, requires Lewis acid catalyst

Detailed Research Outcomes

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Characteristic O-H stretching bands near 3400 cm⁻¹ and carbonyl C=O stretching around 1680–1700 cm⁻¹ confirm the presence of geminal dihydroxy and ketone groups.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows signals consistent with aromatic protons of the 2-fluorophenyl group and the hydroxyl protons. The fluorine atom influences chemical shifts and coupling constants, useful for confirming substitution patterns.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of C8H7FO3 confirm the molecular identity.

Reaction Optimization

  • Use of ethyl esters of phenylglyoxylate derivatives significantly shortens reaction times in condensation methods from 50–90 hours to 22–26 hours.
  • Reflux in glacial acetic acid is optimal for condensation reactions, balancing yield and reaction time.
  • Friedel-Crafts acylation requires careful control of temperature and catalyst loading to maximize yield and purity.

Summary and Recommendations

  • The Friedel-Crafts acylation followed by hydroxylation (Method C) offers the highest yield and is suitable for scale-up but requires handling of corrosive catalysts.
  • The condensation method (Method B) with ethyl 2-(2-fluorophenyl)-2-oxoacetate is useful for synthesizing related heterocyclic compounds but involves longer reaction times.
  • The oxidation method (Method A) is straightforward but may offer lower yields and requires careful control of oxidation conditions.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenylglyoxal hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Selenium dioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Scientific Research Applications

2-Fluorophenylglyoxal hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorophenylglyoxal hydrate involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity is influenced by the presence of the fluorine atom, which can enhance its electrophilic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

The position and type of halogen substituents significantly impact reactivity and applications. For example:

  • 1-(4-Bromophenyl)-2,2-dihydroxyethanone (para-bromo substitution) exhibits moderate yields (33%) in isocoumarin synthesis via Passerini–Aldol reactions, likely due to bromine’s bulkier size and weaker electron-withdrawing effect compared to fluorine .
  • 1-(2,4-Difluorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one introduces two fluorine atoms, enhancing electronegativity and metabolic stability while incorporating a thioether group for increased lipophilicity .
  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone replaces hydroxyls with a trifluoromethyl group, drastically altering acidity (pKa ~8–10) and making it more lipophilic, suitable for hydrophobic binding in drug design .

Hydroxyl Group Variations

The number and position of hydroxyl groups modulate solubility and hydrogen-bonding capacity:

  • 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone ([15485-72-0]) features dual hydroxyl groups on one phenyl ring, enhancing water solubility and enabling chelation with metal ions .
  • 1-(2-Hydroxy-5-methoxyphenyl)-2-phenoxyethanone ([137612-24-9]) substitutes one hydroxyl with a methoxy group, balancing solubility and membrane permeability .

Key Insight: The target compound’s dihydroxyethanone moiety likely improves aqueous solubility compared to non-hydroxylated analogs but may limit blood-brain barrier penetration.

Functional Group Modifications

Additional functional groups introduce diverse reactivity and applications:

  • 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone incorporates chlorine and fluorine atoms, creating a highly electronegative system suitable for electrophilic substitutions .
  • 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone ([214288-07-0]) includes an amino group, enabling conjugation with biomolecules or participation in Schiff base formation .
  • Ethyl 4-[[2-[1-(2-Fluorophenyl)-3-oxopropyl]sulfanylacetyl]amino]benzoate () integrates ester and thioether functionalities, highlighting versatility in hybrid molecule design for anticancer applications .

Key Insight: The absence of trifluoromethyl or amino groups in the target compound simplifies synthetic routes but may limit its utility in targeted drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Fluorophenyl)-2,2-dihydroxyethanone to maximize yield and purity?

  • Methodology :

  • Use nucleophilic substitution or electrophilic aromatic substitution to introduce fluorine and hydroxyl groups. Key parameters include:
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC for real-time tracking of intermediates and final product .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Fluorophenyl)-2,2-dihydroxyethanone?

  • Methodology :

  • NMR :
  • ¹H/¹³C NMR : Identify fluorine-induced deshielding in aromatic protons (δ 7.1–7.5 ppm) and hydroxyl proton signals (δ 4.5–5.5 ppm, broad) .
  • ¹⁹F NMR : Confirm fluorine substitution at the 2-position (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 172.13 (calculated for C₈H₇F O₃) .
  • IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3400 cm⁻¹) stretches .

Q. How can researchers mitigate common impurities observed during the synthesis of fluorinated dihydroxyethanones?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify halogenated side products (e.g., over-fluorination at the 4-position) .
  • Optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and protect hydroxyl groups with acetyl or TBS moieties during synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine substitution in 1-(2-Fluorophenyl)-2,2-dihydroxyethanone?

  • Methodology :

  • Computational studies : Density Functional Theory (DFT) reveals fluorine’s electron-withdrawing effect stabilizes the transition state at the 2-position via resonance with the carbonyl group .
  • Kinetic isotope effects : Deuterium labeling at competing positions (3- or 4-fluorine) quantifies activation barriers for substitution pathways .

Q. How can contradictory biological activity data for this compound be resolved across different assay systems?

  • Methodology :

  • Dose-response profiling : Compare IC₅₀ values in enzymatic vs. cell-based assays to identify off-target effects .
  • Solubility adjustments : Use DMSO/water co-solvents (≤0.1% DMSO) to avoid aggregation artifacts .
  • Structural analogs : Synthesize derivatives (e.g., 2,4-difluoro or trifluoromethyl variants) to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines, thiols) using Schrödinger Suite or AutoDock .
  • Transition state modeling : Identify steric hindrance from the 2-fluorophenyl group using Gaussian09 .

Q. How do crystallographic data inform the design of derivatives with enhanced stability?

  • Methodology :

  • X-ray diffraction : Analyze hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and ketone groups) .
  • Thermogravimetric analysis (TGA) : Correlate melting points (observed: ~120–125°C) with lattice energy calculations .

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